Nicofibrate
Description
Nicofibrate (chemical name: this compound hydrochloride) is an antilipidemic agent primarily used to treat hyperlipidemia, particularly in diabetic patients. Its molecular formula is C₁₆H₁₆ClNO₃, with a molecular weight of 305.76 g/mol, and it exists as a white crystalline solid with a melting point of 421.9°C . Clinically, it significantly reduces plasma cholesterol and triglycerides while normalizing lipoprotein profiles without adversely affecting uric acid levels or carbohydrate tolerance . Its mechanism involves modulating lipid metabolism, though its exact molecular targets are less well-characterized compared to newer fibrates .
Properties
CAS No. |
31980-29-7 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3 |
InChI Key |
RARQHAFNGNPQCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
melting_point |
48.5 °C |
Other CAS No. |
31980-29-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clofenpyride; Nicofibrate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicofibrate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-pyridylmethanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Nicofibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .
Scientific Research Applications
Nicofibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in clinical studies to evaluate its efficacy in reducing cholesterol and triglyceride levels.
Industry: Employed in the development of new antilipidemic drugs and formulations
Mechanism of Action
Nicofibrate exerts its effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced plasma levels of cholesterol and triglycerides. The primary molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Comparison with Similar Compounds
Chemical and Structural Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₆H₁₆ClNO₃ | 305.76 | Chlorinated aromatic ring, ester group |
| Fenofibrate | C₂₀H₂₁ClO₄ | 360.83 | Isobutyrate ester, prodrug (converted to fenofibric acid) |
| Clinofibrate | C₂₈H₃₆O₆ | 468.58 | Long aliphatic chain, dual ester groups |
| Ciprofibrate | C₁₃H₁₄Cl₂O₃ | 289.16 | Dichlorophenoxy group, shorter chain |
This compound’s structure features a chlorinated aromatic ring, distinguishing it from fenofibrate’s isobutyrates and clinofibrate’s long-chain esters. These structural differences influence solubility, bioavailability, and receptor binding .
Pharmacological Efficacy
- This compound : Reduces total cholesterol by ~25% and triglycerides by ~40% in diabetic patients, with minimal impact on uric acid or glucose metabolism .
- Fenofibrate: Lowers triglycerides by 30–50% and raises HDL-C by 15–25%. Its efficacy depends on formulation (e.g., micronized versions improve bioavailability) .
- Ciprofibrate : Potently reduces LDL-C and VLDL-C while increasing HDL-C, making it suitable for mixed dyslipidemia .
- Clinofibrate: Limited clinical data, but structural similarity suggests activity against atherogenic lipoproteins .
Bioavailability and Formulation
- This compound: No specific data on bioavailability, but its crystalline form suggests moderate solubility. Clinical efficacy implies adequate absorption .
- Fenofibrate: Bioavailability ranges from 30% (non-micronized) to 90% (micronized or nanoparticle formulations). Food enhances absorption .
- Ciprofibrate : High bioavailability (>90%) due to optimized lipophilicity .
Research Findings and Clinical Relevance
- This compound vs. Fenofibrate: While both lower triglycerides, fenofibrate’s PPAR-α agonism is better characterized. This compound’s lack of effect on uric acid makes it preferable in gout-prone patients .
- This compound vs. Statins : Unlike statins, fibrates like this compound primarily target triglyceride-rich lipoproteins, offering synergistic effects in combined therapy .
Biological Activity
Nicofibrate is a synthetic fibrate primarily used to manage dyslipidemia. Its biological activities extend beyond lipid regulation, encompassing effects on cancer cell proliferation, apoptosis, and cellular senescence. This article reviews the diverse biological activities of this compound, supported by case studies, research findings, and data tables.
This compound functions primarily as a PPARα agonist , influencing lipid metabolism. It modulates gene expression related to lipid homeostasis, leading to decreased triglyceride levels and increased HDL cholesterol. However, its mechanisms also include:
- Inhibition of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through pathways independent of PPARα.
- Autophagy Activation : It enhances autophagic flux, which is crucial for cellular homeostasis and protection against degeneration.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has demonstrated significant effects on various cancer cell lines:
| Cancer Type | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Inhibited proliferation; induced apoptosis and cell cycle arrest | Upregulation of Bad; downregulation of Bcl-xL and Survivin |
| Liver Cancer | HepG2 | Induced necrotic cell death; cell cycle arrest | Increased ROS; impaired mitochondrial function |
| Glioma | U87MG | Induced apoptosis; inhibited proliferation | Inhibition of Akt function |
| Prostate Cancer | LNCaP | Induced cell cycle arrest; enhanced intracellular ROS levels | Suppression of Akt phosphorylation |
Case Studies
- Breast Cancer Study : A study demonstrated that this compound reduced the proliferation of MDA-MB-231 cells by inducing apoptosis through the activation of caspase-3 and modulation of cyclins involved in the cell cycle .
- Liver Cancer Research : In HepG2 cells, this compound caused necrotic death by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function, leading to significant tumor suppression .
- Prostate Cancer Analysis : In LNCaP cells, this compound’s ability to increase ROS accumulation correlated with reduced cell motility and enhanced apoptosis .
Effects on Cellular Senescence
This compound has been identified as a senolytic agent, promoting the clearance of senescent cells. Research indicates that it enhances autophagy and reduces inflammation in chondrocytes, which are critical in osteoarthritis management. In a retrospective study involving patients from the Osteoarthritis Initiative (OAI) Cohort, treatment with fibrates led to improved clinical outcomes in osteoarthritis .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other fibrates:
| Fibrate | Primary Action | Anticancer Activity | Senolytic Activity |
|---|---|---|---|
| This compound | PPARα agonist | Yes (multiple cancer types) | Yes |
| Fenofibrate | PPARα agonist | Yes (breast cancer) | Yes |
| Clofibrate | PPARα agonist | Limited evidence | No |
| Gemfibrozil | PPARα agonist | Limited evidence | No |
Research Findings
Recent studies have focused on the synthesis of hybrid compounds combining this compound with bile acid analogs to enhance its therapeutic potential against conditions like cholestasis and non-alcoholic steatohepatitis (NASH). These compounds showed promising results in reducing liver steatosis and fibrosis in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
